Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves a multi-step process. One common method starts with the preparation of 7-(diethylamino)-4-methyl-2H-chromen-2-one. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: Produces 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and ethanol.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in substituted chromene derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chromene core may also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methyl-2-oxo-2H-chromen-3-yl)acetate: Lacks the diethylamino group, which may result in different biological activities.
Methyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to the presence of both the diethylamino group and the ethyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-5-19(6-2)13-8-9-14-12(4)15(11-17(20)22-7-3)18(21)23-16(14)10-13/h8-10H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPEBFIDVXIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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